molecular formula C16H18F2N6O2S B10935610 1-(difluoromethyl)-3,5-dimethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3,5-dimethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10935610
M. Wt: 396.4 g/mol
InChI Key: YGGPJIOYHQDDPB-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3,5-dimethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and agricultural science. This compound is characterized by its unique chemical structure, which includes a difluoromethyl group, a triazole ring, and a pyrazole sulfonamide moiety.

Preparation Methods

The synthesis of 1-(difluoromethyl)-3,5-dimethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving azides and alkynes.

    Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the pyrazole derivative with sulfonyl chlorides under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(Difluoromethyl)-3,5-dimethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

1-(Difluoromethyl)-3,5-dimethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and proteins.

    Agricultural Science: It is studied for its potential use as a fungicide or herbicide, targeting specific pathways in plant pathogens.

    Chemical Biology: The compound is used as a tool to study the biological functions of its molecular targets, providing insights into cellular processes and disease mechanisms.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide involves the inhibition of specific enzymes and proteins. The compound binds to the active site of its molecular targets, blocking their activity and disrupting essential biological pathways. This inhibition can lead to the death of pathogenic organisms or the suppression of disease-related processes.

Comparison with Similar Compounds

1-(Difluoromethyl)-3,5-dimethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific biological activities and chemical reactivity.

Properties

Molecular Formula

C16H18F2N6O2S

Molecular Weight

396.4 g/mol

IUPAC Name

1-(difluoromethyl)-3,5-dimethyl-N-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]pyrazole-4-sulfonamide

InChI

InChI=1S/C16H18F2N6O2S/c1-10-5-4-6-13(7-10)8-23-9-19-16(21-23)22-27(25,26)14-11(2)20-24(12(14)3)15(17)18/h4-7,9,15H,8H2,1-3H3,(H,21,22)

InChI Key

YGGPJIOYHQDDPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC(=N2)NS(=O)(=O)C3=C(N(N=C3C)C(F)F)C

Origin of Product

United States

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